molecular formula C11H15N3 B12091356 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine

2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Cat. No.: B12091356
M. Wt: 189.26 g/mol
InChI Key: FXMDYAUMFAPUCR-UHFFFAOYSA-N
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Description

2-(1,5-Dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine is a chemical compound belonging to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by subsequent reactions to introduce the ethanamine side chain. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and drying to obtain the final product in its desired form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(1,5-Dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole
  • 5-Methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine

Comparison: Compared to similar compounds, 2-(1,5-dimethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine exhibits unique properties due to the presence of the ethanamine side chain. This structural feature may enhance its biological activity and make it a valuable compound for various research applications.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-(1,5-dimethylbenzimidazol-2-yl)ethanamine

InChI

InChI=1S/C11H15N3/c1-8-3-4-10-9(7-8)13-11(5-6-12)14(10)2/h3-4,7H,5-6,12H2,1-2H3

InChI Key

FXMDYAUMFAPUCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)CCN)C

Origin of Product

United States

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